(R)-2-amino-N-tert-butyl-3-methylbutanamide
Overview
Description
(R)-2-amino-N-tert-butyl-3-methylbutanamide is a useful research compound. Its molecular formula is C9H20N2O and its molecular weight is 172.27 g/mol. The purity is usually 95%.
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Scientific Research Applications
Environmental Impact and Toxicity Studies
- Synthetic Phenolic Antioxidants : These compounds, including similar structures like 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4-di-tert-butyl-phenol (DBP), have been studied extensively for their environmental occurrence, fate, human exposure, and toxicity. The research highlights the presence of these compounds in various environmental matrices and their potential toxicological impacts, suggesting the importance of studying similar compounds for environmental and health-related outcomes (Liu & Mabury, 2020).
Pharmacological Applications
- Ketamine : Although structurally different, the pharmacokinetics and pharmacodynamics of ketamine—a compound with a chiral structure and consisting of two optical isomers—offer insights into how isomers of complex organic compounds can exhibit varied effects. This study details how different enantiomers can have distinct pharmacological profiles, which might be relevant to understanding the action mechanisms of similar chiral compounds (Peltoniemi et al., 2016).
Chemical Analysis Techniques
- Ninhydrin Reaction : Used extensively for the detection, isolation, and analysis of amino acids, peptides, and proteins, the ninhydrin reaction's versatility across a broad spectrum of scientific disciplines underscores the significance of analytical techniques in researching compounds with amino groups. This could be relevant for studying the chemical properties and reactions of similar compounds (Friedman, 2004).
Environmental Biodegradation
- MTBE Biodegradation : While not directly related, studies on the biodegradation and bioremediation of environmental contaminants like methyl tert-butyl ether (MTBE) can shed light on the environmental fate of similar organic compounds. Such research explores the mechanisms and efficiency of biodegradation, which is crucial for assessing the environmental impact and removal strategies of synthetic compounds (Fiorenza & Rifai, 2003).
Properties
IUPAC Name |
(2R)-2-amino-N-tert-butyl-3-methylbutanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O/c1-6(2)7(10)8(12)11-9(3,4)5/h6-7H,10H2,1-5H3,(H,11,12)/t7-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIZVNUMWTAXYAR-SSDOTTSWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(C)(C)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](C(=O)NC(C)(C)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60651158 | |
Record name | N-tert-Butyl-D-valinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60651158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69981-34-6 | |
Record name | N-tert-Butyl-D-valinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60651158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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